Cannabispirol, also known as β-cannabispiranol, is a unique spiro-compound derived from the Cannabis sativa plant. It was first identified in research focusing on the phytochemical constituents of cannabis, particularly in the context of its essential oils and methanolic extracts. Cannabispirol is characterized by its spirocyclic structure, which distinguishes it from other cannabinoids and terpenes found in the plant. Its molecular formula and specific structural features contribute to its potential biological activities and therapeutic applications.
Research indicates that Cannabispirol exhibits several biological activities:
Cannabispirol can be synthesized through various methods:
Cannabispirol has several promising applications:
Studies have focused on the interactions of Cannabispirol with various biological targets:
Cannabispirol is part of a broader class of compounds found within Cannabis sativa. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Cannabidiol | Non-psychoactive cannabinoid | Widely studied for its therapeutic effects |
| Tetrahydrocannabinol | Psychoactive cannabinoid | Known for its psychoactive properties |
| Cannabigerol | Non-psychoactive cannabinoid | Precursor to other cannabinoids |
| β-Cannabispiranol | Spiro-compound | Unique spiro structure with potential cholinergic effects |
| Cannabichromene | Non-psychoactive cannabinoid | Exhibits anti-inflammatory properties |
Cannabispirol's spiro structure sets it apart from more common cannabinoids like cannabidiol and tetrahydrocannabinol, providing a unique avenue for research into novel therapeutic applications.
Cannabispirol (C₁₅H₂₀O₃) features a spirocyclic structure comprising a cyclohexane ring fused to a dihydroindene moiety. The IUPAC name, 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol, reflects its methoxy and diol functional groups. X-ray crystallography confirms the β-configuration, with the hydroxyl groups at positions 4 and 7' contributing to its stereochemical uniqueness.
The SMILES notation (COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2) and InChIKey (ZFFYHYZOCYEEPL-UHFFFAOYSA-N) provide precise representations of its connectivity.
| Property | Value |
|---|---|
| Molecular weight | 248.32 g/mol |
| Molecular formula | C₁₅H₂₀O₃ |
| Melting point | Not reported |
| Solubility | Likely polar due to hydroxyls |
| Stability | Sensitive to oxidation |